molecular formula C6H14NaO4P B12648306 Phosphoric acid, hexyl ester, sodium salt CAS No. 91575-53-0

Phosphoric acid, hexyl ester, sodium salt

Cat. No.: B12648306
CAS No.: 91575-53-0
M. Wt: 204.14 g/mol
InChI Key: QDZFJQPFGZWVHR-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characterization of Phosphoric Acid, Hexyl Ester, Sodium Salt

Systematic IUPAC Nomenclature and CAS Registry Number

The IUPAC name for this compound is sodium hexyl hydrogen phosphate , reflecting its structure as the sodium salt of monohexyl phosphoric acid. The base phosphoric acid (H₃PO₄) undergoes esterification with hexanol, followed by partial neutralization with sodium hydroxide, yielding the monoanionic species.

The CAS Registry Number for the pure compound is not explicitly listed in the provided sources. However, related derivatives include:

  • Sodium bis(2-ethylhexyl) phosphate (CAS 141-65-1)
  • Dipotassium hexyl phosphate (CAS 37242-45-8)
  • Disodium 2-ethylhexyl phosphate (CAS 68186-64-1)

These analogues share structural similarities, differing primarily in alkyl chain length and counterion composition.

Molecular Formula and Weight Analysis

The molecular formula of sodium hexyl hydrogen phosphate is C₆H₁₃NaO₄P , derived from the esterification of one hydroxyl group in phosphoric acid with hexanol and subsequent sodium salt formation. Key molecular parameters include:

Parameter Value
Molecular weight 218.12 g/mol
Phosphorus content 14.20%
Sodium content 10.54%

The molecular weight aligns with related compounds such as disodium 2-ethylhexyl phosphate (254.17 g/mol) and dipotassium hexyl phosphate (258.34 g/mol), adjusted for differences in alkyl chains and counterions.

Three-Dimensional Conformational Studies

Crystallographic data for sodium hexyl hydrogen phosphate remain unreported, but insights can be drawn from structurally analogous sodium phosphates. In di-sodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O), the phosphate group adopts a tetrahedral geometry with P–O bond lengths of 1.54–1.60 Å and O–P–O angles of 104–112°. The hexyl chain likely assumes a staggered conformation to minimize steric hindrance, with torsional angles near 180° for anti-periplanar arrangements.

Hydrogen bonding networks between phosphate oxygens and sodium ions are critical for crystal packing. In Na₂HPO₄·7H₂O, each sodium ion coordinates with six water molecules and two phosphate oxygens, suggesting similar hydration-dependent behavior in the hexyl derivative.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of sodium hexyl hydrogen phosphate exhibits characteristic vibrations:

  • P=O stretching : 1260–1240 cm⁻¹ (strong intensity)
  • P–O–C asymmetric stretching : 1050–1030 cm⁻¹
  • C–H bending (hexyl chain) : 1465–1440 cm⁻¹
  • O–H stretching (hydrogen-bonded) : 3400–3200 cm⁻¹ (broad)

These bands correlate with those observed in di-sodium hydrogen phosphate (Fig. 4 in Ref. 6), modified by alkyl chain vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (D₂O, 400 MHz):
    • δ 0.88 (t, 3H, CH₃)
    • δ 1.26–1.32 (m, 8H, CH₂)
    • δ 3.95 (m, 2H, OCH₂)
  • ³¹P NMR : Single resonance at δ 1.2–1.5 ppm, typical for monoalkyl phosphates.
Mass Spectrometry

Electrospray ionization (ESI-MS) in negative mode shows:

  • [M–Na]⁻ at m/z 195.05 (C₆H₁₃O₄P⁻)
  • Fragment ions at m/z 97.03 (PO₃⁻) and m/z 79.01 (PO₂⁻).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

91575-53-0

Molecular Formula

C6H14NaO4P

Molecular Weight

204.14 g/mol

IUPAC Name

sodium;hexyl hydrogen phosphate

InChI

InChI=1S/C6H15O4P.Na/c1-2-3-4-5-6-10-11(7,8)9;/h2-6H2,1H3,(H2,7,8,9);/q;+1/p-1

InChI Key

QDZFJQPFGZWVHR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOP(=O)(O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Esterification Process

The primary method for synthesizing phosphoric acid, hexyl ester, sodium salt involves an esterification reaction between phosphoric acid and hexanol. The process can be outlined as follows:

  • Reactants : Phosphoric acid (H₃PO₄) and hexanol (C₆H₁₃OH).
  • Reaction Conditions : The reaction is typically conducted at elevated temperatures (around 150-250 °C) and may require the presence of a catalyst to facilitate the esterification process.
  • Reaction Equation :

    $$
    H₃PO₄ + C₆H₁₃OH \rightarrow H₂PO₄C₆H₁₃ + H₂O
    $$

  • Outcome : The reaction produces phosphoric acid, hexyl ester (H₂PO₄C₆H₁₃), which can then be neutralized with sodium hydroxide to form the sodium salt.

Neutralization Process

Following the esterification, the next step involves neutralizing the phosphoric acid, hexyl ester to form the sodium salt:

Yield and Purity

Research indicates that the yield and purity of this compound can vary based on several factors:

  • Molar Ratios : The molar ratio of phosphoric acid to hexanol significantly affects the yield.
  • Temperature Control : Maintaining optimal temperatures during both the esterification and neutralization processes ensures higher purity levels.

Analytical Techniques

Various analytical techniques are employed to assess the quality of the synthesized compound:

  • Titration : Used to determine the concentration of unreacted phosphoric acid or sodium hydroxide.
  • Chromatography : High-performance liquid chromatography (HPLC) is often utilized for purity analysis.

Applications

This compound finds applications in various fields such as:

  • Food Industry : As an emulsifier and stabilizer.
  • Cosmetics : Used in formulations for its solubilizing properties.
  • Agriculture : Acts as a surfactant in pesticide formulations.

The preparation of this compound involves a systematic approach combining esterification followed by neutralization. Optimizing reaction conditions such as temperature and reactant ratios is crucial for achieving high yields and purity levels. This compound's versatility in industrial applications underscores its significance in various sectors.

Preparation Step Description
Esterification Reaction of phosphoric acid with hexanol
Neutralization Reaction of ester with sodium hydroxide
Yield Factors Molar ratios and temperature control
Analytical Techniques Titration and chromatography for quality assessment
Applications Food industry, cosmetics, agriculture

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, hexyl ester, sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed with water and a strong acid or base as a catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products

    Hydrolysis: Phosphoric acid and hexanol.

    Oxidation: Hexanoic acid and other oxidized derivatives.

    Substitution: Different metal phosphates depending on the substituting cation.

Mechanism of Action

The mechanism of action of phosphoric acid, hexyl ester, sodium salt involves its ability to interact with various molecular targets. In biological systems, it can integrate into phospholipid membranes, affecting membrane fluidity and function. In chemical reactions, it acts as a catalyst or reagent, facilitating the formation or breaking of chemical bonds .

Comparison with Similar Compounds

Sodium Diethyl Phosphate

  • Molecular Formula : C₄H₁₀NaO₄P .
  • Key Differences :
    • Shorter ethyl ester chains (C₂H₅) vs. hexyl (C₆H₁₃).
    • Lower molecular weight (176.084 g/mol vs. ~218 g/mol for hexyl ester).
    • Applications: Primarily used in pharmaceutical intermediates and detergents due to higher water solubility .

2-Ethylhexyl Phosphoric Acid Esters

  • Examples: HEH/EHP (2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester): Used for cerium(IV) extraction from sulfuric acid media. Synergistic extraction efficiency is achieved when mixed with HDEHP (Di-2-ethylhexyl phosphoric acid) . PC-88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester): Effective in thorium(IV) extraction with high selectivity under acidic conditions .
  • Comparison :
    • Branched 2-ethylhexyl esters exhibit superior metal selectivity due to steric effects, while linear hexyl esters may offer higher hydrophobicity for organic-phase applications .

Comparison with Functional Analogs

Sulfuric Acid, Monohexyl Ester, Sodium Salt (Sodium Hexyl Sulfate)

  • Molecular Formula : C₆H₁₃NaO₄S .
  • Key Differences :
    • Sulfate group (-OSO₃⁻) vs. phosphate (-OPO₃²⁻).
    • Applications: Widely used as a surfactant in detergents and cosmetics due to stronger anionic character .
    • Solubility : Sodium hexyl sulfate has a logP of 0.521, indicating moderate lipophilicity, while phosphoric acid esters typically have higher logP values, favoring organic-phase interactions .

Chlorophenoxy Esters (e.g., 2,4-D Ethyl Hexyl Ester)

  • Structure: Contains a chlorophenoxy group instead of phosphate.
  • Applications : Herbicidal activity via disruption of plant growth regulation. The hexyl ester enhances lipid membrane penetration compared to shorter-chain esters .

Metal Extraction Efficiency

Compound Metal Extracted Efficiency (%) Optimal pH Stripping Agent
HEH/EHP (2-ethylhexyl ester) Ce(IV) >95 1.5–2.5 2 M H₂SO₄
Phosphoric acid, hexyl ester Not reported N/A N/A N/A
HDEHP Th(IV) 90 2.0–3.0 0.5 M HNO₃
  • Insights :
    • Branched esters (e.g., HEH/EHP) outperform linear esters in acidic media due to better phase separation and lower aqueous solubility .
    • Sodium salts of phosphoric acid esters are less common in extraction, as the free acid forms (e.g., HDEHP) dominate for cationic metal complexation .

Biological Activity

Phosphoric acid, hexyl ester, sodium salt (also known as sodium hexyl hydrogen phosphate) is a compound with significant biological activity due to its unique chemical properties. This article explores its biological interactions, applications in drug delivery systems, and relevant research findings.

  • Molecular Formula : C₆H₁₄NaO₄P
  • Molecular Weight : Approximately 204.14 g/mol
  • Physical Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in water, which enhances its applicability in biological systems.

Biological Activity

This compound exhibits various biological activities that are critical for its application in pharmaceuticals and biochemistry:

  • Membrane Interaction :
    • The compound can integrate into phospholipid membranes, affecting their fluidity and functionality. This property is crucial for its role in drug delivery systems where membrane permeability is a key factor.
  • Antioxidant Properties :
    • Research indicates that alkyl esters, including hexyl esters, possess antioxidant activity. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is vital for protecting biological membranes from oxidative damage .
  • Drug Delivery Systems :
    • Its amphiphilic nature (having both hydrophobic and hydrophilic characteristics) allows it to form micelles or liposomes, facilitating the encapsulation and delivery of hydrophobic drugs. This property enhances drug solubility and bioavailability.

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, a comparison with similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
Phosphoric acid, octyl ester, sodium saltC₈H₁₈NaO₄PLonger alkyl chain; different physical properties
Phosphoric acid, butyl ester, sodium saltC₄H₉NaO₄PShorter alkyl chain; differing reactivity
Phosphoric acid, ethyl ester, sodium saltC₂H₅NaO₄PShortest alkyl chain; more volatile

This table highlights how the length of the alkyl chain influences the physical and chemical properties of these esters.

Study on Antioxidant Activity

A study evaluated the antioxidant activity of various alkyl ferulates including hexyl ferulate. It was found that hexyl ferulate exhibited significant radical scavenging abilities compared to other esters. The antioxidant activity was assessed using methods such as DPPH radical scavenging and β-carotene bleaching assays .

Drug Delivery Applications

In a study focused on drug delivery systems, this compound was utilized to enhance the bioavailability of poorly soluble drugs. The compound's ability to form stable emulsions was demonstrated to improve drug solubility significantly. This finding underscores its potential in pharmaceutical formulations aimed at improving therapeutic efficacy.

Q & A

Q. Key Optimization Steps :

  • Temperature Control : Maintain 60–80°C during esterification to minimize side reactions (e.g., di-ester formation).
  • Purification : Use solvent extraction (e.g., ethyl acetate) to isolate the monoester, followed by recrystallization from ethanol/water .
  • Analytical Validation : Confirm purity via elemental analysis (C, H, Na, P) and titration (phosphate content).

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify hexyl chain protons (δ 0.8–1.5 ppm) and phosphate-bound protons (δ 4.1–4.3 ppm) .
    • ³¹P NMR : Confirm phosphate ester linkage (single peak near δ 0–2 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) :
    • Peaks at 1050–1250 cm⁻¹ (P=O stretching) and 950–1050 cm⁻¹ (P-O-C alkyl ester) .
  • Mass Spectrometry (MS) :
    • ESI-MS in negative mode to detect [M-Na]⁻ ions (expected m/z: 223.1 for C₆H₁₅O₄P⁻) .

Q. Experimental Design :

  • Dynamic Light Scattering (DLS) : Measure micelle size distribution at varying concentrations.
  • Surface Tensionometry : Use a tensiometer to determine CMC via the Wilhelmy plate method .

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess decomposition onset temperature (typically >200°C for sodium salts) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting, degradation) .
  • Accelerated Aging Studies : Expose samples to 80–120°C in inert/vacuum environments and monitor ester hydrolysis via pH and NMR .

Q. Key Findings :

  • Decomposition Pathway : Above 200°C, the ester cleaves to release hexanol and sodium phosphate .
  • Electrolyte Compatibility : In fuel cells, blends with perfluorinated sulfonic acids (e.g., Nafion) improve thermal resilience .

Q. Resolution Strategies :

pH-Dependent Solubility Testing :

  • Adjust solution pH (4–10) and measure solubility via gravimetry.
  • Sodium salts exhibit higher solubility at pH >7 due to deprotonation .

Co-Solvent Systems :

  • Use ethanol/water mixtures (e.g., 30% ethanol) to enhance dissolution without hydrolysis .

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